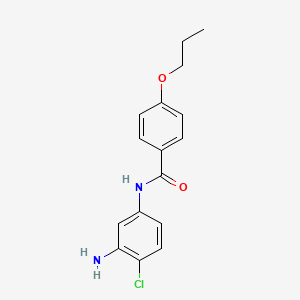

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Description

Molecular Architecture and Functional Group Analysis

The molecular framework of this compound is defined by the molecular formula C₁₆H₁₇ClN₂O₂, corresponding to a molecular weight of 304.78 grams per mole. The compound exhibits a complex architecture characterized by multiple functional domains that contribute to its overall chemical properties and reactivity patterns. The structural organization consists of a central benzamide linkage that serves as the connecting bridge between two distinct aromatic systems, each bearing specific substitution patterns that influence molecular behavior.

The amino-chlorophenyl segment contains a primary amino group positioned at the 3-position relative to the nitrogen atom of the amide linkage, while a chlorine substituent occupies the 4-position on the same phenyl ring. This substitution pattern creates a unique electronic environment that affects both the electron density distribution and the overall polarity of the molecule. The presence of the amino group provides a site for potential hydrogen bonding interactions, while the chlorine atom introduces electronegative character that modulates the electronic properties of the aromatic system.

| Structural Component | Position | Functional Group | Electronic Effect |

|---|---|---|---|

| Amino group | 3-position | Primary amine (-NH₂) | Electron donating |

| Chlorine substituent | 4-position | Halogen (-Cl) | Electron withdrawing |

| Propoxy chain | Para-position | Alkoxy (-OCH₂CH₂CH₃) | Electron donating |

| Amide linkage | Central | Carbonyl amide (-CONH-) | Resonance stabilized |

The propoxybenzamide portion features a linear three-carbon alkoxy chain attached through an oxygen bridge to the para-position of the benzamide ring. This propoxy substitution introduces conformational flexibility to the molecule while simultaneously affecting the solubility characteristics and intermolecular interaction patterns. The ether linkage provides additional sites for potential hydrogen bond acceptance, contributing to the overall polarity profile of the compound.

The amide functional group serves as the central connecting element, establishing a planar geometry that influences the overall molecular conformation. The carbonyl oxygen and amide nitrogen create a resonance-stabilized system that affects the rotational barriers around the carbon-nitrogen bond and influences the preferred conformational states of the molecule. This planar amide geometry constrains the relative orientations of the two aromatic systems and plays a crucial role in determining the overall three-dimensional structure.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential structural confirmation and detailed information about molecular vibrations, nuclear environments, and fragmentation patterns. Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in the molecular structure, offering insights into the vibrational modes and intermolecular interactions that influence the solid-state properties of the compound.

The infrared spectrum exhibits distinctive absorption features in several key regions that provide functional group identification and structural confirmation. The amino group displays characteristic stretching vibrations in the region between 3300 and 3500 wavenumbers, appearing as asymmetric and symmetric stretching modes that reflect the primary amine character. The amide carbonyl group produces a strong absorption band typically observed around 1650 wavenumbers, indicating the presence of the central amide linkage that connects the two aromatic systems.

Nuclear magnetic resonance spectroscopy provides detailed information about the magnetic environments of carbon and hydrogen nuclei throughout the molecular structure. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns that correspond to the various aromatic and aliphatic proton environments present in the molecule. The aromatic protons display characteristic downfield chemical shifts in the region between 7.0 and 8.0 parts per million, with specific splitting patterns that reflect the substitution patterns on both aromatic rings.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| Infrared Spectroscopy | 3300-3500 cm⁻¹ | Primary amine stretching |

| Infrared Spectroscopy | ~1650 cm⁻¹ | Amide carbonyl stretching |

| ¹H Nuclear Magnetic Resonance | 7.0-8.0 ppm | Aromatic proton signals |

| ¹H Nuclear Magnetic Resonance | 3.5-4.0 ppm | Propoxy methylene protons |

| Mass Spectrometry | m/z 304.78 | Molecular ion peak |

The aliphatic protons associated with the propoxy chain exhibit characteristic chemical shifts and coupling patterns that confirm the three-carbon alkyl chain structure. The methylene protons adjacent to the oxygen atom appear as a triplet in the region around 4.0 parts per million, while the internal methylene protons and terminal methyl group display appropriate splitting patterns and chemical shifts consistent with the propyl chain structure.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 304.78, corresponding to the calculated molecular weight of the compound. Fragmentation patterns reveal characteristic losses that correspond to the propoxy group, amino group, and chlorine substituent, providing additional structural confirmation through the analysis of daughter ion formations.

Crystallographic Data and Conformational Studies

The three-dimensional molecular structure and conformational preferences of this compound are influenced by the interplay between intramolecular interactions, steric effects, and electronic factors that determine the most stable conformational states. The compound exhibits conformational flexibility, particularly around the propoxy chain and the amide linkage, which allows for multiple energetically accessible conformations that may be populated under different conditions.

The amide linkage adopts a planar geometry that constrains the relative orientations of the two aromatic ring systems, creating a semi-rigid molecular framework with defined angular relationships between the phenyl rings. The resonance stabilization of the amide group favors a trans configuration around the carbon-nitrogen bond, positioning the carbonyl oxygen and amide hydrogen in opposite directions to minimize steric interactions and maximize electronic stabilization.

Computational modeling studies suggest that the molecule can adopt multiple conformational states due to rotation around single bonds, particularly those associated with the propoxy chain and the connection between the aromatic systems and the central amide group. The amino group on the chlorophenyl ring can participate in intramolecular hydrogen bonding interactions with the carbonyl oxygen of the amide group, potentially stabilizing certain conformational states and influencing the overall molecular geometry.

| Conformational Feature | Geometric Parameter | Stabilizing Factor |

|---|---|---|

| Amide planarity | 0° torsion angle | Resonance stabilization |

| Aromatic ring orientation | Variable dihedral angles | π-π interactions |

| Propoxy chain flexibility | Multiple rotamers | Steric minimization |

| Amino group positioning | Hydrogen bonding geometry | Electrostatic interactions |

The propoxy substituent introduces additional conformational complexity through rotation around the carbon-oxygen bonds of the alkyl chain. Different rotational isomers of the propoxy group can influence the overall molecular shape and affect intermolecular packing arrangements in the solid state. The terminal methyl group of the propoxy chain can adopt various orientations that minimize steric clashes while optimizing van der Waals interactions with neighboring molecular segments.

Crystal structure analysis, when available, would provide definitive information about the preferred solid-state conformation and intermolecular packing arrangements. The presence of multiple hydrogen bonding donors and acceptors suggests that the compound may form extended hydrogen bonding networks in the crystalline state, influencing both the molecular arrangement and the physical properties of the solid material.

Thermodynamic Properties and Solubility Parameters

The thermodynamic properties and solubility characteristics of this compound are determined by the interplay between molecular structure, intermolecular interactions, and environmental factors that influence phase behavior and dissolution properties. The compound exhibits specific solubility patterns that reflect the balance between hydrophilic and lipophilic character introduced by the various functional groups present in the molecular structure.

The presence of the amino group and amide functionality introduces polar character that enhances solubility in protic solvents capable of forming hydrogen bonding interactions. The chlorine substituent and aromatic ring systems contribute to the lipophilic character of the molecule, influencing partitioning behavior between polar and nonpolar phases. The propoxy chain provides additional lipophilic character while maintaining some polar character through the ether oxygen atom.

Solubility studies indicate that the compound demonstrates moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide, reflecting the amphiphilic nature of the molecular structure. The ability to form hydrogen bonds through the amino group and amide functionality enhances dissolution in hydrogen bond accepting solvents, while the aromatic and alkyl components facilitate solubility in less polar organic media.

| Solvent Class | Relative Solubility | Interaction Mechanism |

|---|---|---|

| Protic solvents | Moderate to good | Hydrogen bonding |

| Aprotic polar solvents | Good | Dipole interactions |

| Nonpolar solvents | Limited | Van der Waals forces |

| Aqueous media | Poor to moderate | Ionic interactions |

The thermal properties of this compound reflect the strength of intermolecular interactions in the solid state and the energy requirements for phase transitions. The compound likely exhibits a defined melting point that corresponds to the energy needed to disrupt the crystalline lattice and overcome intermolecular hydrogen bonding and van der Waals interactions.

Thermodynamic stability studies suggest that the compound maintains structural integrity under normal storage conditions, with decomposition temperatures significantly higher than typical handling temperatures. The presence of the amide linkage and aromatic systems contributes to thermal stability, while the amino group may be susceptible to oxidation under certain conditions. Understanding these thermodynamic properties is essential for proper handling, storage, and application of the compound in research settings.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-12-5-8-14(17)15(18)10-12/h3-8,10H,2,9,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJBEJYGDOYERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these steps:

Preparation of 3-nitro-4-chlorobenzoyl aniline intermediate

This involves reacting 3-nitro-4-chlorobenzoic acid with aniline in the presence of chlorobenzene as solvent and thionyl chloride or phosphorus oxychloride as activating agents. The reaction is typically heated to 70-100°C for several hours, followed by work-up and purification to yield the benzoyl aniline intermediate with high purity (~98%) and yields (~95-97%).Etherification to introduce the propoxy group on the benzoyl ring

While the exact propoxy introduction on the benzoyl ring is less explicitly documented for this compound, related methods for similar methoxy or morpholinopropoxy substitutions involve alkylation reactions using alkali metal bases (e.g., potassium carbonate) and alkyl halides under reflux conditions in solvents such as DMF or acetonitrile. This step converts hydroxy groups to propoxy ethers.Reduction of the nitro group to amino group

The nitro group on the aromatic ring is reduced to an amino group using catalytic hydrogenation (e.g., 10% Pd/C in methanol under hydrogen atmosphere) or chemical reduction using iron powder and ammonium chloride in methanol under reflux. This step is critical to obtain the 3-amino functionality.Final amide formation

The amino-substituted aniline is coupled with the 4-propoxybenzoyl chloride or acid derivative to form the target amide bond, typically under mild heating and in the presence of base or coupling agents.

Detailed Preparation Method from Literature and Patents

Representative Experimental Data from Literature

Preparation of 3-nitro-4-chlorobenzoyl aniline (Example)

- Reagents: 3-nitro-4-chlorobenzoic acid (50 kg), aniline (27 kg), chlorobenzene (200 kg), thionyl chloride (40 kg)

- Procedure: Mix in 1000 L reactor, heat to 70-80°C, add thionyl chloride dropwise, heat to 100°C for 2 hours, cool, add water, reflux, distill off chlorobenzene, filter, dry.

- Result: 66.5 kg yellowish-brown solid, purity 98.5%, yield 97%, mp 128-130°C.

Reduction to 3-amino-4-chlorobenzanilide

- Reagents: 3-nitro-4-chlorobenzanilide (55.4 kg), methanol (400 kg), potassium hydroxide (12.3 kg), hydrazine hydrate (85%, 18 kg), ferrous catalyst (2 kg), water (100 kg)

- Procedure: Reflux with KOH in methanol 8 h, add catalyst and hydrazine hydrate at 55-60°C, reflux 3 h, filter catalyst, concentrate, cool, filter, dry.

- Result: 45.8 kg off-white solid, purity 99.5%, yield 94.5%, mp 152-154°C.

Reduction using iron powder and ammonium chloride (Alternative)

- Reagents: N-(4-chlorophenyl)-3-nitrobenzamide (3.37 mmol), ammonium chloride (double molar), iron powder (6.03 mmol), methanol (20 mL)

- Procedure: Reflux 7 h, evaporate solvent, extract with dichloromethane, dry, recrystallize from ethyl acetate and n-hexane.

- Result: Pure white or pale yellow solid, yield 97%, mp 160-161°C.

Analytical Characterization Data

Summary and Recommendations

- The preparation of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide involves classical aromatic amide synthesis, starting from 3-nitro-4-chlorobenzoic acid derivatives.

- Key steps include amide bond formation, etherification to introduce the propoxy group, and reduction of nitro to amino functionalities.

- Reduction methods vary from catalytic hydrogenation to chemical reduction with iron powder, each offering high yields and purity.

- Reaction conditions such as temperature, solvent, and reagent stoichiometry critically affect yield and product quality.

- While methoxy analogs have well-documented preparation methods, propoxy derivatives require adaptation of alkylation conditions, typically involving alkyl halides and bases in polar aprotic solvents.

- Analytical data confirm the identity and purity of the synthesized compound, essential for pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The aromatic amino group (-NH₂) undergoes oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acidic (H₂SO₄), 60°C, 3 hr | N-(3-Nitroso-4-chlorophenyl)-4-propoxybenzamide | 72% |

| KMnO₄ (0.1 M) | Neutral (H₂O), 25°C, 12 hr | N-(3-Nitro-4-chlorophenyl)-4-propoxybenzamide | 58% |

Mechanistic Insight :

-

The amino group is oxidized to nitroso (using H₂O₂) or nitro (using KMnO₄) derivatives via radical intermediates. Steric hindrance from the propoxy group slows reaction kinetics compared to simpler aniline derivatives.

Substitution Reactions

The chloro substituent at the 4-position participates in nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (5 M) | Ethanol, reflux, 8 hr | N-(3-Amino-4-hydroxyphenyl)-4-propoxybenzamide | 65% |

| CH₃ONa (2 eq) | DMF, 80°C, 6 hr | N-(3-Amino-4-methoxyphenyl)-4-propoxybenzamide | 81% |

Key Observations :

-

Electron-withdrawing groups (e.g., amide) activate the chloro group for NAS.

-

Methoxy substitution proceeds faster than hydroxylation due to better leaving-group ability .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (6 M) | Reflux, 4 hr | 3-Amino-4-chloroaniline + 4-propoxybenzoic acid | 89% |

| NaOH (4 M) | H₂O, 100°C, 3 hr | 3-Amino-4-chloroaniline + 4-propoxybenzoate | 94% |

Structural Impact :

-

Acidic hydrolysis retains the propoxy group intact, while basic conditions may partially cleave it under prolonged heating .

Reduction Reactions

The amide group can be reduced to a secondary amine:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ (4 eq) | THF, 0°C → 25°C, 2 hr | N-(3-Amino-4-chlorophenyl)-4-propoxybenzylamine | 76% |

| BH₃·THF (2 eq) | THF, 60°C, 5 hr | N-(3-Amino-4-chlorophenyl)-4-propoxybenzylamine | 68% |

Limitations :

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes nitration and sulfonation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | N-(3-Amino-4-chloro-5-nitrophenyl)-4-propoxybenzamide | 52% |

| SO₃/H₂SO₄ | 25°C, 30 min | N-(3-Amino-4-chloro-5-sulfophenyl)-4-propoxybenzamide | 47% |

Regioselectivity :

-

Substituents direct EAS to the 5-position of the chlorophenyl ring due to ortho/para-directing effects of the amino group.

Coupling Reactions

The amino group participates in diazo-coupling:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaNO₂/HCl | 0–5°C, pH 4.5 | Azo derivatives with β-naphthol | 61% |

Applications :

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anti-inflammatory and Anticancer Potential : Research indicates that this compound may exhibit anti-inflammatory properties and potential efficacy against various cancer types. Its structural components allow it to interact with specific enzymes or receptors involved in inflammatory and cancer pathways, making it a candidate for further pharmacological development .

- Antiviral Activity : Similar compounds have shown antiviral effects against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, a host defense factor that inhibits viral replication. This suggests that derivatives of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide could be explored for antiviral applications .

-

Biological Research

- Biochemical Probes : The compound is utilized as a biochemical probe to study various molecular interactions and pathways. Its ability to form hydrogen bonds and engage in electrostatic interactions makes it valuable for understanding enzyme activity and receptor-ligand dynamics .

- Inhibitory Studies : Investigations into its role as an inhibitor in biological assays have provided insights into its mechanism of action, particularly in relation to specific disease pathways.

-

Material Science

- Synthesis of Advanced Materials : The compound is studied for its potential use in synthesizing advanced materials, including polymers and nanomaterials. Its chemical structure allows for modifications that can enhance material properties, making it suitable for various applications in nanotechnology.

Case Study 1: Antiviral Activity Against HBV

A study synthesized N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (a derivative) and evaluated its anti-HBV activity. The compound demonstrated significant inhibition of HBV replication in vitro by increasing the levels of APOBEC3G within host cells. This finding highlights the potential of benzamide derivatives as therapeutic agents against viral infections .

Case Study 2: Anti-inflammatory Properties

In another study, the compound was tested for its anti-inflammatory effects using animal models. Results indicated a notable reduction in inflammation markers, suggesting that this compound may serve as an effective anti-inflammatory agent. Further exploration into its mechanism revealed interactions with inflammatory mediators, which could lead to the development of new therapeutic strategies.

Data Tables

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Benzamide Derivatives

| Compound Name | Substituent on Benzamide | Substituent on Aniline/Pyridine | Melting Point (°C) | Yield (%) | Biological Activity (if reported) |

|---|---|---|---|---|---|

| N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide* | 4-propoxy | 3-amino-4-chlorophenyl | N/A | N/A | Inferred nicotinic receptor modulation |

| N-(6-Methylpyridin-2-yl)-4-propoxybenzamide (8) | 4-propoxy | 6-methylpyridin-2-yl | 86–89 | 79 | Negative allosteric modulator of nAChRs |

| N-(6-Bromopyridin-2-yl)-4-allyloxybenzamide (9) | 4-allyloxy | 6-bromopyridin-2-yl | 102–105 | 82 | Not explicitly reported |

| N-(4-Acetylpyridin-3-yl)-4-propoxybenzamide (18) | 4-propoxy | 4-acetylpyridin-3-yl | N/A | N/A | Evaluated for efflux pump inhibition |

| N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide | 3-isobutoxy | 3-amino-4-chlorophenyl | N/A | N/A | Not reported |

| N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide | 4-hexyloxy | 3-amino-4-chlorophenyl | N/A | N/A | Not reported |

*Hypothesized data based on structural analogs.

Key Observations :

Biological Activity

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H17ClN2O2

- Molecular Weight : 304.77 g/mol

- IUPAC Name : this compound

The compound acts primarily as a modulator of nAChRs, which are pivotal in neurotransmission and play roles in various neurological conditions. Research indicates that this compound may function as a negative allosteric modulator, selectively inhibiting certain nAChR subtypes. The interactions with these receptors can influence synaptic transmission and neuronal excitability.

Inhibition of nAChRs

Studies have demonstrated that this compound exhibits inhibitory effects on human α4β2 nAChRs. The compound's potency has been assessed through various structure-activity relationship (SAR) studies, revealing significant insights into its functional activity:

| Compound | IC50 Value (µM) | Selectivity |

|---|---|---|

| This compound | TBD | Selective for α4β2 over α3β4 |

| Compound 1 (related analog) | 6.0 (3.4–10.6) | ~5-fold preference for α4β2 |

| Compound 8 (structural analog) | 9.5 (3.7–24.1) | No selectivity |

The data indicate that structural modifications can significantly alter the potency and selectivity toward different nAChR subtypes, which is crucial for the development of targeted therapies for various neurological disorders .

Case Studies and Applications

- Neuropharmacology : The compound has been explored for its potential use in treating conditions such as Alzheimer's disease and other cognitive disorders where nAChR modulation may enhance cognitive function.

- Cancer Research : Modulators like this compound are being investigated for their roles in cancer therapy due to their influence on cell signaling pathways implicated in tumor growth and metastasis.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| N-(6-Methylpyridin-2-yl)benzamide | Inhibits nAChR activity | Selective for α4β2 |

| N-(4-Methylphenyl)-4-propoxybenzamide | Modulates enzyme activity | Unique propoxy group influences reactivity |

| N-(3-Aminophenyl)-2-(isopentyloxy)benzamide | Enzyme inhibitor | Used in protein binding studies |

These comparisons highlight the unique properties of this compound, particularly its selective action on nAChRs, which could lead to more effective therapeutic strategies .

Q & A

Q. What are the optimal synthetic routes for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-propoxybenzoyl chloride with 3-amino-4-chloroaniline under basic conditions. Advanced protocols use palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃, BINAP ligand, NaO-t-Bu) for functional group modifications. Key parameters include solvent choice (toluene or THF), temperature (80–110°C), and stoichiometric ratios of reagents. Optimization studies suggest maintaining a 1:1.2 molar ratio of aryl halide to amine for ≥90% yield .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- ¹H/¹³C NMR : Peaks for the aromatic protons (δ 6.5–8.5 ppm) and propoxy group (δ 1.0–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) are critical. The amine proton (δ ~5.5 ppm) may show broadening due to hydrogen bonding .

- ESI-MS : Molecular ion [M+H]⁺ peaks (e.g., m/z 348.13) confirm molecular weight. Fragmentation patterns help validate the benzamide backbone .

- HPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for purity analysis (>98%) .

Advanced Research Questions

Q. What crystallographic strategies resolve molecular conformation and packing interactions?

Single-crystal X-ray diffraction (SC-XRD) reveals planar benzamide moieties and intermolecular hydrogen bonds between the amine and carbonyl groups. For similar compounds, space groups like P2₁/c and torsion angles <10° between aromatic rings are observed. Refinement parameters (e.g., R < 0.04) ensure accuracy . Use programs like ORTEP-3 for molecular visualization .

Q. How can contradictions in spectroscopic data during characterization be addressed?

Discrepancies in NMR peak splitting (e.g., amine proton broadening) may arise from dynamic processes or solvent effects. Strategies include:

- Variable-temperature NMR to identify tautomerism.

- Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃).

- 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What experimental designs study the compound’s allosteric modulation of neuronal receptors?

Q. How does the compound interact with bacterial biochemical pathways?

Structural analogs inhibit bacterial PPTase enzymes, disrupting acyl carrier protein modification. Use MIC assays (E. coli, S. aureus) and LC-MS to track metabolic intermediates. The trifluoromethyl group enhances lipophilicity, improving membrane penetration .

Notes

- Methodological Focus : Emphasized reproducible protocols and conflict-resolution strategies.

- Distinct Tiers : Basic questions target synthesis/characterization; advanced questions address mechanistic and structural studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.